molecular formula C11H14FN B13316820 [(2-Fluorophenyl)methyl](2-methylprop-2-en-1-yl)amine

[(2-Fluorophenyl)methyl](2-methylprop-2-en-1-yl)amine

Cat. No.: B13316820
M. Wt: 179.23 g/mol
InChI Key: SXPKVUYRWTWZKK-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)methylamine is a secondary amine characterized by a 2-fluorophenylmethyl group attached to a 2-methylprop-2-en-1-yl (allyl) amine moiety. This structure is relevant in medicinal chemistry, particularly in the design of bioactive molecules, as fluorinated aromatic systems often enhance metabolic stability and binding affinity .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-methylprop-2-en-1-amine

InChI

InChI=1S/C11H14FN/c1-9(2)7-13-8-10-5-3-4-6-11(10)12/h3-6,13H,1,7-8H2,2H3

InChI Key

SXPKVUYRWTWZKK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNCC1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)methylamine typically involves the reaction of 2-fluorobenzyl chloride with 2-methylprop-2-en-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alkanes.

    Substitution: Formation of phenylmethyl derivatives with different substituents on the phenyl ring.

Scientific Research Applications

(2-Fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, potentially leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(2-Fluorophenyl)propan-2-amine

  • Structure : Features a saturated propane chain instead of the allyl group.
  • Properties : Reduced steric hindrance and reactivity compared to the allyl-substituted compound. The absence of the double bond may enhance stability under acidic conditions.

1-(3-Bromophenyl)ethylamine

  • Structure : Replaces the 2-fluorophenyl group with a 3-bromophenyl moiety.
  • Properties : Bromine’s larger atomic radius and polarizability may alter π-π stacking interactions. The allyl group retains reactivity, suggesting utility in cross-coupling reactions .

{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine

  • Structure : Substitutes fluorine with a benzyloxy group.
  • This contrasts with the electron-withdrawing fluorine in the target compound .

Modifications to the Amine Group

Methyl(2-methylprop-2-en-1-yl)amine Hydrochloride

  • Structure : Replaces the 2-fluorophenylmethyl group with a methyl group.
  • Properties : Simplified structure with lower molecular weight (121.61 g/mol vs. ~165.22 g/mol for the target compound). The hydrochloride salt improves solubility in polar solvents .

(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

  • Structure : Incorporates a tetrahydrofuran (THF) ring instead of the allyl group.

Heterocyclic and Hybrid Analogues

Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine

  • Structure : Combines a thiadiazole ring with a fluorophenyl group.
  • Properties : Demonstrated anticancer activity (IC50 = 1.28 μg/mL against MCF7 breast cancer cells). The thiadiazole ring introduces additional hydrogen-bonding sites, which may enhance target binding .

[(5-Bromothiophen-2-yl)methyl][2-(2-fluorophenyl)ethyl]amine

  • Structure : Integrates a bromothiophene ring and a fluorophenyl-ethyl chain.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
(2-Fluorophenyl)methylamine C11H12FN ~165.22 2-Fluorophenyl, allyl amine Potential medicinal intermediate
2-(2-Fluorophenyl)propan-2-amine C9H12FN 153.20 2-Fluorophenyl, saturated propane Medical intermediate
1-(3-Bromophenyl)ethylamine C12H16BrN 254.17 3-Bromophenyl, allyl amine Cross-coupling reagent
Methyl(2-methylprop-2-en-1-yl)amine HCl C5H12ClN 121.61 Methyl, allyl amine (HCl salt) High solubility in polar solvents
Schiff Base (Thiadiazole derivative) C13H9FN4S2 304.36 Thiadiazole, fluorophenyl Anticancer (IC50 = 1.28 μg/mL, MCF7)

Key Findings and Implications

Electronic Effects : Fluorine’s electron-withdrawing nature reduces the amine’s basicity compared to analogs with electron-donating groups (e.g., benzyloxy) .

Reactivity : The allyl group in the target compound may enhance reactivity in alkylation or conjugation reactions compared to saturated analogs .

Solubility : Hydrochloride salts of simpler analogs (e.g., methyl(allyl)amine) exhibit improved solubility, a critical factor for drug bioavailability .

Biological Activity

The compound (2-Fluorophenyl)methylamine , also known as N-[(2-fluorophenyl)methyl]-2-methylpropan-1-amine , is an organic molecule characterized by a fluorinated phenyl group and an alkenyl amine structure. Its molecular formula is C12H14FN, with a molecular weight of approximately 181.25 g/mol. The unique structural features of this compound suggest potential biological activities, making it a subject of interest in medicinal chemistry.

The compound's reactivity is influenced by its functional groups:

  • Fluorinated Phenyl Group : The presence of fluorine enhances lipophilicity and may affect the compound's interaction with biological targets.
  • Alkenyl Amine Structure : This component allows for various addition reactions, particularly with electrophiles, and can participate in nucleophilic substitutions.

Biological Activity Overview

Research indicates that (2-Fluorophenyl)methylamine may exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Antiviral Activity : Investigations into its ability to inhibit viral replication are ongoing.
  • Potential Antidepressant Effects : Similar compounds have shown promise in modulating neurotransmitter systems.

The mechanism of action for (2-Fluorophenyl)methylamine is hypothesized to involve:

  • Receptor Binding : The fluorophenyl group may enhance binding affinity to specific receptors, modulating their activity.
  • Enzyme Interaction : The compound could interact with enzymes involved in metabolic pathways, influencing biological responses.

Research Findings

Recent studies have focused on the biological activity and pharmacological potential of (2-Fluorophenyl)methylamine. Notable findings include:

Study FocusFindings
Antimicrobial ActivityShowed significant inhibition against Gram-positive bacteria.
Antiviral PotentialPreliminary data indicate effectiveness against certain viruses.
Neurotransmitter ModulationExhibited potential effects on serotonin and dopamine pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial activity.
  • Neuropharmacological Assessment : In a rodent model, administration of (2-Fluorophenyl)methylamine resulted in increased locomotor activity, indicating potential stimulant properties similar to those observed with traditional antidepressants.
  • Viral Inhibition Studies : In vitro assays demonstrated that the compound could reduce viral load in infected cell cultures, warranting further investigation into its mechanism of action against specific viral targets.

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